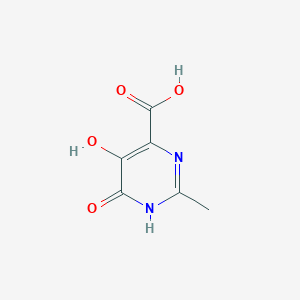

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid

説明

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a carboxylic acid moiety at position 4. This structural configuration confers unique physicochemical properties, including enhanced polarity due to the hydroxyl and carboxylic acid groups, which influence solubility and acidity. While its exact molecular formula is inferred as C₆H₆N₂O₄ (based on structural analogs in the evidence), its derivatives, such as the methyl ester (C₇H₈N₂O₄), are documented in pharmaceutical contexts .

特性

IUPAC Name |

5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-7-3(6(11)12)4(9)5(10)8-2/h9H,1H3,(H,11,12)(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTPBJCUJFNKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715699 | |

| Record name | 5-Hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90109-74-3 | |

| Record name | 5-Hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid (commonly referred to as DHMPCA) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

DHMPCA is characterized by the presence of two hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a carboxylic acid group at position 4 of the pyrimidine ring. Its molecular formula is with a molar mass of approximately 170.12 g/mol. The compound's structure contributes to its reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry.

The biological activity of DHMPCA can be attributed to its interaction with specific molecular targets, particularly enzymes involved in pyrimidine metabolism. Research indicates that DHMPCA may exert antiproliferative effects on cancer cells by inhibiting these enzymes, which disrupts cellular processes reliant on pyrimidine derivatives. Additionally, it has shown potential antimicrobial and anti-inflammatory activities by modulating immune responses and inhibiting pro-inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that DHMPCA exhibits notable antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of DHMPCA through its inhibition of cyclooxygenase (COX) enzymes. A study reported that derivatives of pyrimidine compounds, including DHMPCA, significantly suppressed COX-2 activity, which is crucial for the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib.

Anticancer Activity

In vitro studies have demonstrated that DHMPCA possesses anticancer properties against several human cancer cell lines. For example, it has shown significant growth inhibition in MCF-7 breast cancer cells with IC50 values lower than those observed for conventional chemotherapeutics like 5-Fluorouracil.

Case Studies

- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that DHMPCA exhibited a dose-dependent reduction in inflammation comparable to indomethacin, a widely used anti-inflammatory drug.

- Antimicrobial Efficacy Assessment : In another investigation, DHMPCA was tested against a panel of bacterial strains using standard disk diffusion methods. The results showed significant zones of inhibition, suggesting its potential utility in treating bacterial infections.

科学的研究の応用

Chemistry

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its versatility allows chemists to modify its structure to develop new materials with desired properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown that DHMPCA can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in:

- Disease Treatment: Investigations into its efficacy as a therapeutic agent for conditions such as cancer and autoimmune disorders are underway.

- Drug Development: Its unique chemical properties make it a candidate for developing novel pharmaceuticals.

Industry

In industrial applications, DHMPCA is utilized in:

- Material Science: The compound contributes to the development of new polymers and materials with enhanced performance characteristics.

- Chemical Processes: It plays a role in various chemical synthesis processes, improving efficiency and yield.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial properties of DHMPCA demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent. -

Inflammation Modulation Research:

Research published in the Journal of Medicinal Chemistry found that DHMPCA reduces pro-inflammatory cytokines in vitro, suggesting its application in treating inflammatory diseases such as arthritis. -

Material Development Application:

An industrial study highlighted the use of DHMPCA in synthesizing biodegradable polymers that exhibit improved mechanical properties compared to traditional materials.

類似化合物との比較

Substituent Effects on Polarity and Solubility

Acidity and Reactivity

- The target compound ’s acidity (pKa ~2-3 for COOH and ~9-10 for OH groups) exceeds that of 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid (C₆H₆N₂O₂S), where the thiol (SH) group (pKa ~10) dominates reactivity .

- 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (C₅H₄N₂O₄·H₂O) has stronger acidity (pKa ~1-2) due to electron-withdrawing dioxo groups, making it a stronger chelator .

準備方法

Synthesis via Malonate and Acetamidine Hydrochloride under Mild Conditions

One well-documented synthetic route involves the reaction of dimethyl malonate with acetamidine hydrochloride in the presence of sodium methoxide in methanol. The process is conducted initially under ice bath conditions to control reactivity, then allowed to warm to room temperature (18–25 °C) for 3–5 hours to complete the reaction. After methanol removal under reduced pressure, water is added, and the pH is adjusted to acidic conditions (pH 1–2). The mixture is then stirred at 0 °C for 3–5 hours to crystallize the product, which is isolated by filtration, washed, and dried to yield 4,6-dihydroxy-2-methylpyrimidine. This intermediate can be further oxidized or functionalized to obtain the target 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid.

Key advantages of this method include the replacement of hazardous reagents such as phosphorus oxychloride (POCl3) or phosgene with safer alternatives like triphosgene, making the process suitable for industrial scale-up due to its safety and environmental profile.

| Step | Conditions | Notes |

|---|---|---|

| Reactants | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol | Ice bath initially |

| Reaction temperature | 0 °C to 18–25 °C | 3–5 hours |

| Workup | Methanol removal under reduced pressure, acidification to pH 1–2, crystallization at 0 °C | Product isolated by filtration |

| Product | 4,6-Dihydroxy-2-methylpyrimidine | White solid, suitable for further modification |

Multi-Step Synthesis Involving Pyrimidine Derivatives and Hydrolysis

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Conditions | Advantages | Yield/Selectivity |

|---|---|---|---|---|

| Sodium methoxide + dimethyl malonate + acetamidine hydrochloride | Methanol, ice bath, acidification | Mild temperature (0–25 °C), 3–5 h | Safe reagents, industrial scalability | High purity, white solid product |

| Hydrolysis of methyl esters | Methyl 5,6-dihydroxy-2-substituted-pyrimidine-4-carboxylates | 1N NaOH, 50 °C, acid quench | Versatile for derivatives | Moderate to good yields (31–73%) |

| Catalytic hydrogenation + hydrolysis | Halogenated pyrimidines | Catalytic H2, acidic/basic hydrolysis | High selectivity, quantitative hydrolysis | Near quantitative conversion |

| One-pot multi-component synthesis | Benzaldehydes, ethyl cyanoacetate, thiourea | Ethanol, KHCO3, reflux, hydrazinolysis | Efficient ring construction | Suitable for diverse derivatives |

Research Findings and Notes

The method employing sodium methoxide, dimethyl malonate, and acetamidine hydrochloride is notable for replacing hazardous reagents like POCl3 with triphosgene, improving safety and environmental impact.

Hydrolysis of methyl esters under alkaline conditions is a common step in preparing the carboxylic acid functionality, with reaction times and temperatures optimized to maximize yield and purity.

Catalytic hydrogenation routes allow selective functional group transformations on pyrimidine rings, facilitating the preparation of hydroxylated derivatives with minimal side reactions.

Multi-component reactions provide a flexible platform for synthesizing diverse pyrimidine derivatives but may require additional steps to obtain the specific dihydroxy carboxylic acid target.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid?

- Synthesis : The compound can be synthesized via condensation reactions using substituted pyrimidine precursors. For example, a two-step process involving (1) cyclization of urea derivatives with β-keto esters under acidic conditions and (2) hydroxylation at the 5- and 6-positions using oxidizing agents like hydrogen peroxide .

- Characterization : Key techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and hydroxyl group integration.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (expected [M+H]⁺ ≈ 159.16 g/mol) .

- HPLC-PDA (with C18 columns and aqueous/organic mobile phases) to assess purity (>95% recommended for biological assays) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

- Purity :

- Reverse-Phase HPLC with UV detection (λ = 210–280 nm) to monitor byproducts.

- Elemental Analysis (C, H, N) to verify stoichiometry.

- Stability :

- pH-Dependent Solubility Tests : Conduct solubility studies in buffers (pH 1–10) to identify optimal storage conditions (e.g., lyophilization at neutral pH) .

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, followed by HPLC analysis to identify degradation pathways .

Q. How can researchers evaluate the initial biological activity of this compound?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based polymerase assays (e.g., HCV NS5B inhibition, as in ) with IC₅₀ calculations.

- Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacterial strains.

- Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antiviral activity?

- Methodology :

- Substituent Variation : Synthesize analogs with modifications at the 2-methyl (e.g., ethyl, aryl) or carboxylic acid (e.g., ester, amide) groups.

- Biological Testing : Compare EC₅₀ values in cell-based viral replication assays (e.g., HCV subgenomic replicon systems) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., NS5B polymerase) .

- Key Finding : The 2-thienyl substitution (as in analog 34, EC₅₀ = 9.3 µM) enhances activity by improving chelation of Mg²⁺ ions in the polymerase active site .

Q. What mechanistic insights can be gained from mutagenesis studies?

- Approach :

- Site-Directed Mutagenesis : Introduce mutations in conserved residues (e.g., HCV NS5B D318, D319) and test compound binding via surface plasmon resonance (SPR).

- Metal Ion Chelation Assays : Use isothermal titration calorimetry (ITC) to quantify Mg²⁺ binding affinity changes in mutant vs. wild-type enzymes .

- Outcome : Mutagenesis supports the hypothesis that dihydroxypyrimidine carboxylates act as pyrophosphate mimics, disrupting Mg²⁺-dependent RNA elongation .

Q. How can conflicting solubility data be resolved in different experimental settings?

- Strategies :

- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–10) to identify ionizable groups (carboxylic acid pKa ≈ 3.5; hydroxyl pKa ≈ 9.5) .

- Co-Solvent Screening : Test solubility in DMSO-water or PEG-400 mixtures for in vitro assays.

- Solid-State Analysis : Perform X-ray crystallography or DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。